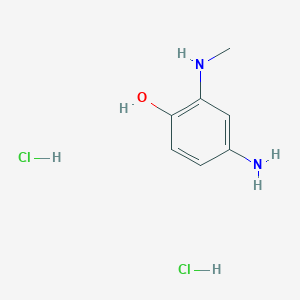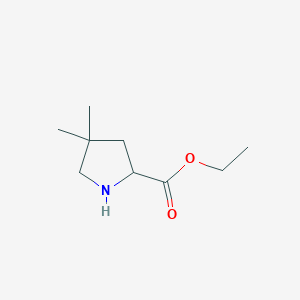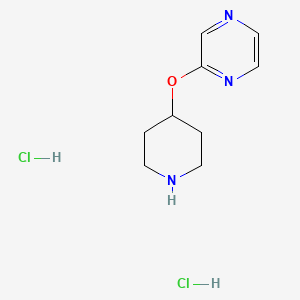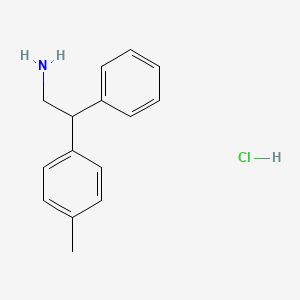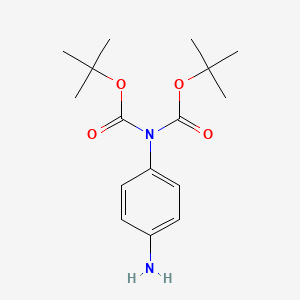
N,N-Di-tert-butoxycarbonyl-benzol-1,4-diamin
Übersicht
Beschreibung
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is a chemical compound with the molecular formula C16H24N2O4. It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is used to synthesize drug candidates and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, altering their function and leading to various downstream effects .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine . These factors can include temperature, pH, presence of other compounds, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with di-tert-butyl dicarbonate in the presence of a catalyst. One efficient method uses Amberlyst-15 as a catalyst in ethanol at room temperature. The reaction proceeds with high chemoselectivity, avoiding side reactions such as the formation of isocyanates, ureas, and oxazolidinones .
Industrial Production Methods
In industrial settings, the synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalyst can be recovered and reused, reducing the overall cost and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in deprotection reactions where the tert-butoxycarbonyl groups are removed under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Deprotection: The tert-butoxycarbonyl groups can be removed using acids such as trifluoroacetic acid or hydrochloric acid. .
Major Products Formed
The major products formed from these reactions include the deprotected amine (benzene-1,4-diamine) and the corresponding tert-butyl carbamate derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-benzene-1,4-diamine: Similar in structure but with only one Boc group.
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine: Similar but with the Boc groups on the 1,3 positions of the benzene ring.
Uniqueness
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is unique due to its dual Boc protection on the 1,4 positions of the benzene ring. This provides enhanced stability and selectivity in synthetic applications compared to compounds with single or differently positioned Boc groups. Its ability to protect both amine groups simultaneously makes it particularly useful in complex multi-step syntheses .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHHUDUEAJVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592150 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-90-3 | |
| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



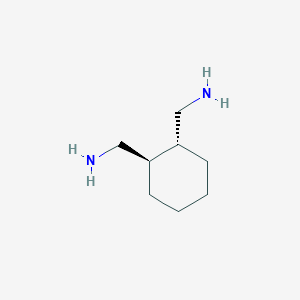


![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
